5-Amino-2,3-dimethyl-4-pyridinol
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Overview
Description
5-Amino-2,3-dimethyl-4-pyridinol: is a heterocyclic organic compound with the molecular formula C7H10N2O It features a pyridine ring substituted with amino and hydroxyl groups, as well as two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dimethyl-4-pyridinol typically involves the manipulation of pyridine derivatives. One common method includes the reaction of 2,3-dimethylpyridine with nitrous acid to introduce the amino group, followed by hydroxylation at the 4-position. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,3-dimethyl-4-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridinol derivatives.
Scientific Research Applications
5-Amino-2,3-dimethyl-4-pyridinol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, polymers, and other functional materials
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dimethyl-4-pyridinol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
5-Amino-2,3-dimethylpyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2,3-Dimethyl-4-pyridinol: Lacks the amino group, which may limit its applications in medicinal chemistry.
5-Amino-4-hydroxy-2-methylpyridine: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness: 5-Amino-2,3-dimethyl-4-pyridinol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which provides a versatile platform for further chemical modifications and potential biological activities .
Properties
IUPAC Name |
5-amino-2,3-dimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)9-3-6(8)7(4)10/h3H,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYRVKFFYQUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C(C1=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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